Home > Products > Screening Compounds P48877 > 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one
6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one - 1795480-65-7

6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Catalog Number: EVT-3130724
CAS Number: 1795480-65-7
Molecular Formula: C19H21NO5
Molecular Weight: 343.379
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Azido-6-methyl-2H-pyran-2-one

  • Compound Description: 4-Azido-6-methyl-2H-pyran-2-one is a key starting material used in the synthesis of various heterocyclic compounds. It's particularly useful in 1,3-dipolar cycloaddition reactions with electron-rich alkenes and alkynes. This compound serves as a precursor for generating 1,2,3-triazole derivatives with diverse substituents at the 4 and 5 positions. []
  • Relevance: This compound shares the core 6-methyl-2H-pyran-2-one structure with the target compound, 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one. The presence of the azido group at the 4-position in 4-azido-6-methyl-2H-pyran-2-one makes it a versatile synthon for further derivatization, potentially leading to the target compound or similar analogs. []

4-Amino-6-methyl-2H-pyran-2-one

  • Compound Description: 4-Amino-6-methyl-2H-pyran-2-one serves as a building block for synthesizing 5-oxopyrano[4,3-b]pyridines. These pyridine derivatives are accessible through the reaction of 4-amino-6-methyl-2H-pyran-2-one with β-dicarbonyl compounds. []
  • Relevance: This compound shares the 6-methyl-2H-pyran-2-one core structure with the target compound, 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one. The amino group at the 4-position allows for further functionalization and could potentially be used as a handle to introduce the piperidine ether side chain present in the target compound. []

3-(3-Benzyl-2-(phenylimino)-2,3-dihydrothiazol-4-yl)-4-hydroxy-6-methyl-3,4-dihydro-2H-pyran-2-one

  • Compound Description: This compound is a precursor in synthesizing substituted 3,4-dihydro-2H-pyran-2-ones. The reaction involves α-bromoketones and provides good yields of the final products. []
  • Relevance: While this compound and 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one belong to the broader class of substituted 2H-pyran-2-ones, they differ significantly in their substituents at the 3- and 4-positions. The presence of the dihydrothiazole and hydroxy groups in this related compound distinguishes it from the target structure. []

3-(3-benzyl-2-(phenylimino)-2,3-dihydrothiazol-4-yl)-6-methyl-4-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H-pyran-2-one derivatives

  • Compound Description: This group of compounds represents a series of derivatives synthesized through a multi-component reaction approach. This method, starting with the related compound above and α-bromoketones, offers a convenient, one-pot, two-step synthesis with good yields. []

3-(1-Benzyl-2-phenyl-1H-imidazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives

  • Compound Description: This family of compounds features a 1,2,4-trisubstituted imidazole ring linked to the 2H-pyran-2-one core. Their synthesis involves a one-pot, four-component reaction. []

3-(2-(5-(Benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives

  • Compound Description: This series utilizes a one-pot, four-component condensation approach for its synthesis. This reaction involves condensing 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, phenacylcyanaide, and various aryl aldehydes in dry alcohol with a catalytic amount of acetic acid under reflux conditions. []
  • Relevance: These derivatives, although structurally different at the 3-position due to the presence of the 2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl group, provide insight into the reactivity and potential derivatization strategies for the 2H-pyran-2-one core present in 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one. []

3,3′-[(1E,1′E)-Hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene)]bis(4-hydroxy-6-methyl-2H-pyran-2-one)

  • Compound Description: This compound features two 4-hydroxy-6-methyl-2H-pyran-2-one units linked by a hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene) bridge. It exhibits intramolecular hydrogen bonding and π-π stacking interactions in its crystal structure. []
  • Relevance: This compound demonstrates the ability of the 4-hydroxy-6-methyl-2H-pyran-2-one moiety to exist as a dimer, linked through various bridging units. It provides insight into potential dimerization or polymerization reactions that 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one might undergo under specific conditions. []

(4-hydroxy-3-[3-(1H-indole-3-yl)-acryloyl]-6-methyl-2H-pyran-2-one)

  • Compound Description: This molecule acts as a bidentate chelate ligand, coordinating to transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Fe(III) via the oxygen atoms of the carbonyl and hydroxyl groups. The ligand and its metal complexes show antimicrobial activity. []

7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648)

  • Compound Description: AZD7648 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). It was developed as a potential therapeutic agent for cancer treatment. []
  • Relevance: While AZD7648 contains a tetrahydro-2H-pyran ring system, it differs significantly from 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one. AZD7648 lacks the 2H-pyran-2-one core and instead possesses a purine scaffold linked to the tetrahydro-2H-pyran unit, making it structurally dissimilar to the target compound. []

(3a7R,13bR)-3-((1R)-1-hydroxy-1-(5-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl)-3a,11,11,13b-tetramethyl-2,3,3a,4,5,11,11a,12,13,13b-decahydroindeno[5′,4′:4,5]cyclohepta[1,2-c]oxepin-9(1H)-one

  • Compound Description: This complex polycyclic compound incorporates a 5-methyl-6-oxo-3,6-dihydro-2H-pyran-2-one moiety within its structure. Its crystal structure reveals the presence of a hydroxyl group attached to the pyran ring. []

3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

  • Compound Description: 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a key intermediate synthesized from dehydroacetic acid and bromine. This compound serves as a versatile precursor for constructing various heterocyclic systems, including pyridazines, quinoxalines, and benzothiazines, through reactions with diverse binucleophilic amines. []
  • Relevance: This compound is a direct precursor to various derivatives of 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one. The bromoacetyl group at the 3-position can be readily functionalized with various nucleophiles, providing a route to introduce diverse substituents and potentially access the target compound or its analogs. []

5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: This compound is synthesized through a tandem Knoevenagel-Michael reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. []
  • Relevance: The shared 4-hydroxy-6-methyl-2H-pyran-2-one moiety makes this compound structurally related to 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one. The different substitution at the 3-position of the pyran ring, with a 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione group linked through an ethyl bridge, distinguishes it from the target compound. []

3β,3β,5-Tribromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one

  • Compound Description: This compound is synthesized by brominating dehydroacetic acid (DHA) in chloroform. It acts as a precursor for synthesizing 2-substituted-4-(5-bromo-4-hydroxy-6-methyl-2H-pyran-2-one-3-yl)thiazoles through reactions with various thioureas or thioamides. []

3-[1-Aryl(Alkyl)-2-Pyridin-2-yl-Ethyl]-4-hydroxy-6-methyl-2H-pyran-2-Ones

  • Compound Description: This group of compounds is synthesized through a simple, one-pot reaction between 4-hydroxy-6-methyl-2H-pyran-2-one, aldehydes, and 2-methylpyridine in dioxane without a catalyst. []
  • Relevance: These compounds share the 4-hydroxy-6-methyl-2H-pyran-2-one core with 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one but have a different substitution pattern at the 3-position, featuring a 1-aryl(alkyl)-2-pyridin-2-yl-ethyl group. []

3-((6-aminopyrimidine-2-yl) diazenyl)-4-methoxy-6-methyl-2H-pyran-2-one

  • Compound Description: This compound is an azo dye ligand synthesized by coupling the diazonium salt of 2,6-diaminopyrimidine with 4-methoxy-6-methyl-2H-pyran-2-one. It forms complexes with various transition metal ions. []
  • Relevance: Although this compound and 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one share the 6-methyl-2H-pyran-2-one scaffold, they significantly differ in their substituents. The presence of the azo dye moiety and methoxy group in this compound distinguishes it from the target structure. []

4-Hydroxy-6-methyl-3-[3-(thiophen-2-yl)acryloyl]-2H-pyran-2-one

  • Compound Description: This compound exhibits a planar structure due to an intramolecular O—H⋯O hydrogen bond. It exists as the E isomer about the central C=C bond. []
  • Compound Description: This group of compounds is efficiently synthesized via a one-pot, multicomponent reaction using 3-(2-bromoacetyl)-4hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various aromatic carboxylic acids in dry toluene with phosphorus oxychloride. []
  • Relevance: While these compounds and 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one share the 2H-pyran-2-one core, the presence of the 3-phenylthiazolo[2,3c][1,2,4]triazol-5-yl substituent at the 3-position differentiates them from the target structure. []

6-Acetyl-4-methyl-5-(1-pyrrolyl)-2-phenylthieno‐ [2,3‐d]pyrimidine

  • Compound Description: This compound serves as a versatile building block in synthesizing various heterocyclic systems, including Schiff's bases, chalcones, pyridines, pyridin-2(1H)-ones, and 2H-pyran-2-one derivatives, highlighting the synthetic utility of the thieno[2,3-d]pyrimidine scaffold in accessing diverse chemical space. []
  • Relevance: This compound does not share the core structure with 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one but showcases the use of similar synthetic strategies in constructing heterocyclic compounds, potentially inspiring novel routes to the target compound. []

4,5-Dihydro-1-(6-methyl-2-oxo-2H-pyran-4-yl)-5-morpholino-ν-triazoles

  • Compound Description: These compounds serve as precursors for synthesizing pyrano[4,3-b]pyrrol-4(1H)-ones through a pyrolysis reaction. []
  • Relevance: Although structurally distinct from 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, these triazoles demonstrate the versatility of the 6-methyl-2H-pyran-2-one scaffold in building more complex fused heterocycles. []

6-(1-methyl-1H-indol-3-yl)-2-oxo-4-(perfluoroalkyl)-2H-pyran-5-carbonitrile derivatives

  • Compound Description: These derivatives are synthesized through a base-promoted cascade reaction involving a Michael addition, enolization, and cyclization. []
  • Relevance: While structurally diverse from 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one due to the presence of the indole, perfluoroalkyl, and nitrile groups, these compounds showcase the reactivity of the 2H-pyran-2-one core toward diverse reaction partners. []

4‐((2‐(1H‐indol‐3‐yl)ethyl)amino)‐6‐methyl‐2H‐pyran‐2‐one (Compound 6)

  • Relevance: Compound 6 and 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one share a very similar structure, with both featuring a 6-methyl-2H-pyran-2-one core substituted at the 4-position with an amino group. While Compound 6 is directly linked to a 2-(1H-indol-3-yl)ethyl group, the target compound features a (1-(2-phenoxyacetyl)piperidin-4-yl) group attached via an oxygen atom. This close structural similarity suggests that both compounds may exhibit similar biological activities. []

6‐methyl‐4‐((2‐(naphthalen‐1‐yl)ethyl)sulfonyl)‐2H‐pyran‐2‐one (Compound 21)

  • Compound Description: Compound 21 displayed antitumor activity against L1210 murine leukemia (IC50: 0.95 µM) and HeLa cervix carcinoma cells (IC50: 2.9 µM). []
  • Relevance: This compound, although structurally different from 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one with a sulfonyl linkage and a naphthalene group, highlights the potential of 2H-pyran-2-one derivatives as anticancer agents. []
  • Compound Description: This series was designed as potential radioligands for imaging brain CB(1) receptors using positron emission tomography (PET). They were synthesized as analogs of rimonabant, a known CB(1) receptor antagonist. []
  • Relevance: While these compounds do not share the 2H-pyran-2-one core with 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, their inclusion provides insights into the biological relevance and applications of structurally related heterocyclic compounds containing substituted tetrahydro-2H-pyran rings. []

(±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐ (1‐methyl‐1H‐tetrazol‐5‐YL)‐1(E),3‐[2‐14C] butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one (BMY-22089)

  • Compound Description: BMY-22089 is a radiolabeled compound incorporating a tetrahydro-2H-pyran-2-one ring. The compound was synthesized using a convergent strategy, with [14C]Methyl iodide as the radiolabel source. []
  • Relevance: This compound emphasizes the use of the tetrahydro-2H-pyran-2-one ring system in medicinal chemistry and highlights the potential for radiolabeling within this scaffold. Although BMY-22089 differs significantly from 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one in its overall structure, it provides insight into potential applications and modifications of similar heterocyclic compounds. []

5,6‐dihydro‐4‐methyl‐6‐(7,9,9‐trimethyl‐1,4‐dioxaspiro[4.5]dec‐7‐en‐8‐yl)‐2H‐pyran‐2‐one and 5,6‐dihydro‐4‐methyl‐6‐(2',2',6'‐trimethylspiro[1,3‐dioxolane‐2,4‐[7]oxabicyclo[4.1.0]hept]‐1'‐yl)‐2H‐pyran‐2‐one

  • Compound Description: These compounds are intermediates in the biosynthesis of abscisic acid, a plant hormone. Their structures were elucidated using X-ray crystallography. []

N-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides

  • Compound Description: This class of compounds undergoes a unique recyclization reaction in acidic ethanol with amines, yielding dihydropyrrolone derivatives as major products. This transformation provides a convenient one-pot method for synthesizing substituted pyrrolo[3,4-b]pyridin-5-ones. []
  • Relevance: Although structurally distinct from 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, the presence of the 4-hydroxy-6-methyl-2H-pyran-2-one unit in these acetamides highlights the diverse reactivity of this scaffold and its potential for forming various heterocyclic systems. []

3,4-dihydro-1'-[2-(benzofurazan-5-yl) ethyl]-6-methanesulfonamidospiro [(2H)-1-benzopyran-2,4'-piperidin]-4-one HCl (L-691,121)

  • Compound Description: L-691,121 is a novel spirobenzopyran piperidine class III antiarrhythmic agent. It selectively blocks the rapidly activating and rectifying component of the delayed rectifier K+ current (Ikr) with an IC50 of 4.4 nM in guinea pig ventricular myocytes. L-691,121 also demonstrated the ability to suppress the induction of ventricular tachyarrhythmia and reduce lethal ventricular arrhythmias triggered by myocardial ischemia in dogs. []
  • Relevance: L-691,121, although structurally dissimilar to 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one due to the spirobenzopyran and piperidine rings, highlights the potential of targeting ion channels for treating cardiac arrhythmias. []

8-((4-((2,3-diaminopyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-3-methyl-2,7-naphthyridin-1(2H)-one

  • Compound Description: This compound exhibits potent c-Met and c-Kit kinase inhibition activities. Its structure was determined via single-crystal X-ray diffraction. []
  • Relevance: While this compound doesn't share structural similarity with 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, it showcases the potential of heterocyclic compounds as kinase inhibitors, which are relevant targets for various diseases, including cancer. []

2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide

  • Compound Description: This enaminonitrile reacts with various C,O-binucleophiles like acetylacetone and dimedone to yield pyranone and chromene derivatives. It also reacts with C,N-binucleophiles such as 2-(benzothiazol-2-yl)acetonitrile and 2-(1H-benzimidazol-2-yl)acetonitrile, leading to 1H-pyrido[2,1-b]benzothiazole and pyrido[1,2-a]benzimidazole derivatives, respectively. This enaminonitrile further reacts with phenols like phenol, resorcinol, α-naphthol, and β-naphthol to produce coumarin derivatives. It also reacts with 3-phenylisoxazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and barbituric acid to form 6H-pyrano[3,2-d]isoxazole, pyrano[2,3-c]pyrazole, and pyrano[2,3-d]pyrimidine derivatives, respectively. []
  • Relevance: This compound, although structurally unrelated to 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, demonstrates the synthesis of various heterocyclic compounds, highlighting the diversity of synthetic approaches that can be applied to build complex structures, potentially inspiring new routes to the target compound. []

4- (4-piperidin-4-yl-piperazin-1-yl) -azepane derivatives

  • Compound Description: These derivatives are a class of neurokinin antagonists. []
  • Relevance: These compounds bear no structural resemblance to 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one but exemplify the application of piperidine-containing molecules in medicinal chemistry, particularly as antagonists for specific biological targets. []

4-[(Z-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

  • Compound Description: This compound is a keto-enol tautomeric azo ligand that coordinates to various transition metal ions, forming complexes with potential applications in coordination chemistry and catalysis. []
  • Compound Description: This compound is an intermediate in the synthesis of Risperidone. [, ]
  • Relevance: This compound does not share significant structural similarity with 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one but highlights the use of a piperidine ring system in the synthesis of pharmaceuticals. [, ]

1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles

  • Compound Description: This series of compounds was synthesized via Vilsmeier-Haack reaction on arylhydrazones of dehydroacetic acid. []

3-(4-methoxyphenyl)-5-phenyl-1-(piperidin-1-yl/pyrrolidin-1-yl)penta-2,4-dien-1-ones

  • Compound Description: These compounds are synthesized through a unique reaction sequence involving an oxa Diels-Alder reaction, a retro Diels-Alder reaction, and a 6π-electrocyclic ring opening. []
  • Relevance: Although structurally distinct from 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, the use of piperidine as a substituent in these compounds provides insight into its potential applications in medicinal chemistry. []

4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

  • Compound Description: BMS-695735 is an orally bioavailable inhibitor of the insulin-like growth factor-1 receptor kinase. It demonstrates potent in vivo antitumor activity in multiple xenograft models. []
  • Relevance: While BMS-695735 is structurally distinct from 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, it showcases the incorporation of a piperidine ring within a molecule displaying potent antitumor activity, highlighting the potential of similar structural motifs for drug development. []

N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides and (E)-α,β-didchydro-a-amino acid derivatives

  • Compound Description: These compounds are formed through the reaction of a 2H-Pyran-2-one derivative with heterocyclic hydrazines and 2,4-dinitrophenylhydrazine under acidic conditions. []
  • Relevance: Although structurally different from 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, these compounds showcase the reactivity of 2H-pyran-2-one derivatives with hydrazines under acidic conditions, potentially providing insights into new synthetic strategies for modifying the 2H-pyran-2-one core. []

1-(2',4'-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide analogs

  • Compound Description: This series of compounds was designed as selective CB2 cannabinoid ligands. Several analogs showed high affinity for CB2 receptors. []

Properties

CAS Number

1795480-65-7

Product Name

6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one

IUPAC Name

6-methyl-4-[1-(2-phenoxyacetyl)piperidin-4-yl]oxypyran-2-one

Molecular Formula

C19H21NO5

Molecular Weight

343.379

InChI

InChI=1S/C19H21NO5/c1-14-11-17(12-19(22)24-14)25-16-7-9-20(10-8-16)18(21)13-23-15-5-3-2-4-6-15/h2-6,11-12,16H,7-10,13H2,1H3

InChI Key

RWCBWIYHKZHULZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)COC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.